molecular formula C11H14O3 B2972679 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one CAS No. 303187-89-5

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one

Cat. No.: B2972679
CAS No.: 303187-89-5
M. Wt: 194.23
InChI Key: BYBXSRMPMBKJSJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one is a phenolic ketone featuring a hydroxyl group at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a butan-2-one backbone. Key analogs include zingerone, 4-(phenylsulfanyl)butan-2-one, and 4-(4-hydroxyphenyl)butan-2-one, each demonstrating unique physicochemical and biological properties .

Properties

IUPAC Name

4-(3-hydroxy-2-methoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXSRMPMBKJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C(=CC=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-hydroxy-2-methoxybenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

  • Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.

  • Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

Mechanism of Action

The mechanism by which 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in its biological activity, as they can form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical behavior of these compounds is highly dependent on substituent positions and electronic effects. Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one and Analogs

Compound Name Substituent Positions Key Functional Groups Applications
This compound 3-OH, 2-OCH₃ on phenyl Phenolic, methoxy, ketone (Inference) Antioxidant, polymer precursor
Zingerone [4-(4-Hydroxy-3-methoxyphenyl)butan-2-one] 4-OH, 3-OCH₃ on phenyl Phenolic, methoxy, ketone Antioxidant, flavoring agent
4-(Phenylsulfanyl)butan-2-one Phenyl-S- group at position 4 Sulfur, ketone Tyrosinase inhibition, skin whitening
4-(4-Hydroxyphenyl)butan-2-one 4-OH on phenyl Phenolic, ketone Fragrance, regulated for safety
4-(4-Methoxyphenyl)butan-2-one 4-OCH₃ on phenyl Methoxy, ketone Flavoring, melanin inhibition
Antioxidant Properties
  • Zingerone: Demonstrates moderate superoxide anion scavenging (23% inhibition at unspecified concentrations), attributed to its phenolic hydroxyl group .
  • 4-(Phenylsulfanyl)butan-2-one: Exhibits stronger melanogenesis inhibition (vs. arbutin and 1-phenyl-2-thiourea) by suppressing tyrosinase activity and melanosome maturation .
Tyrosinase Inhibition
  • 4-(Phenylsulfanyl)butan-2-one: Acts as a non-competitive tyrosinase inhibitor (IC₅₀ ~10 µM) and reduces melanin synthesis proteins (MITF, Trp-1, Trp-2) in melanoma cells .
  • 4-(4-Methoxyphenyl)butan-2-one : Used in melanin inhibition assays, though its mechanism remains less characterized .

Physicochemical Properties

  • Solubility and Purification :

    • Analogs like 4-(3-nitrophenyl)butan-2-one and 4-(1-benzothien-2-yl)butan-2-one are purified via solvent systems (e.g., ethyl acetate/hexane), indicating polarities influenced by substituents .
    • 4-(4-Hydroxyphenyl)butan-2-one is regulated for solubility in cosmetic formulations, with safety thresholds set by IFRA .
  • Thermal Properties :

    • Polymeric derivatives (e.g., poly(4-(4-methacryloyloxyphenyl)butan-2-one)) exhibit glass transition temperatures (Tg) of 70–83°C, highlighting backbone rigidity from aromatic groups .

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